molecular formula C10H11FO2 B7993866 2-(4-Fluorophenyl)ethyl acetate CAS No. 59163-74-5

2-(4-Fluorophenyl)ethyl acetate

Cat. No.: B7993866
CAS No.: 59163-74-5
M. Wt: 182.19 g/mol
InChI Key: ZKOAJJRKFOKTPB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethyl acetate is a high-purity fluorinated building block designed for advanced research and development in organic synthesis. Its molecular structure, featuring a fluorinated aromatic ring, is of significant value in constructing complex molecules for pharmaceutical and materials science applications . Incorporating fluorine atoms, such as the 4-fluorophenyl group in this compound, is a established strategy in medicinal chemistry to fine-tune the properties of drug candidates, potentially influencing their efficacy, metabolic stability, and bioavailability . As a critical intermediate, this ester is useful in various organic transformations, including alkylations, acylations, and cross-coupling reactions, enabling researchers to explore novel molecular architectures . The compound is characterized by its high purity, ensuring predictable reaction outcomes and minimal side products, which is crucial for both academic research and industrial scale-up . This compound is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(4-fluorophenyl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-8(12)13-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOAJJRKFOKTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307389
Record name 2-(4-fluorophenyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59163-74-5
Record name NSC190960
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-fluorophenyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)ethyl acetate can be achieved through several methods. One common method involves the esterification of 4-fluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the reaction of 4-fluorophenylacetyl chloride with ethanol in the presence of a base such as pyridine. This method also yields this compound with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 2-(4-Fluorophenyl)ethyl acetate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its fluorine substitution enhances the lipophilicity of the resulting molecules, which is critical for improving bioavailability and efficacy. Notably, it has been implicated in the synthesis of compounds that exhibit significant biological activity, including potential drug candidates for treating conditions such as cancer and neurological disorders .

Case Study: Drug Development

Research has demonstrated that derivatives of this compound can act as positive allosteric modulators (PAMs) in receptor systems. For example, a series of benzo[d]imidazole derivatives incorporating this compound showed improved metabolic stability and reduced toxicity profiles, indicating its potential in developing safer therapeutic agents .

Synthetic Organic Chemistry

The compound serves as a valuable building block in synthetic organic chemistry. It is employed to create complex organic molecules through various reactions, including nucleophilic substitutions and coupling reactions. Its reactivity allows for the efficient construction of diverse molecular architectures .

Applications in Synthesis

  • Nucleophilic Reactions : this compound can participate in nucleophilic substitutions to form new carbon-carbon bonds.
  • Synthesis of Functionalized Compounds : It is used to synthesize functionalized arylpyrimidine derivatives, which are important for developing novel materials and pharmaceuticals .

Materials Science

In materials science, this compound is incorporated into specialty polymers and coatings. Its unique chemical structure contributes to enhanced properties such as durability, resistance to environmental degradation, and improved mechanical strength .

Example: Coating Formulations

The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties, making it suitable for applications in protective coatings and advanced material formulations.

Biochemical Research

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its ability to modify biochemical pathways makes it a useful tool for investigating the mechanisms of action of various enzymes and receptors .

Research Insights

Studies have indicated that compounds derived from this compound can influence enzyme activity, providing insights into potential therapeutic targets for drug development.

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Medicinal ChemistryIntermediate in drug synthesis; enhances bioavailabilityPositive allosteric modulators with improved stability
Synthetic Organic Chem.Building block for complex organic molecules; participates in nucleophilic reactionsSynthesis of functionalized arylpyrimidines
Materials ScienceUsed in specialty polymers and coatings; improves durabilityEnhanced thermal stability and mechanical properties
Biochemical ResearchStudies enzyme interactions; modifies biochemical pathwaysInfluences enzyme activity; potential therapeutic targets

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)ethyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes such as esterases, leading to the formation of 4-fluorophenylacetic acid and ethanol. The fluorine atom on the phenyl ring can influence the compound’s binding affinity to various receptors and enzymes, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorine Substitution

Key structural analogues differ in fluorine substitution patterns or ester modifications. The following table summarizes their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Synthesis Yield Applications/Notes
Ethyl 2-(4-fluorophenyl)acetate 587-88-2 C₁₀H₁₁FO₂ 182.2 Para-fluorophenyl core 98% Pharmaceutical intermediate
Methyl 2-(4-fluorophenyl)acetate 34837-84-8 C₉H₉FO₂ 168.1 Methyl ester instead of ethyl Not reported Higher volatility due to smaller ester group
Ethyl 2-(3-fluorophenyl)acetate 587-47-3 C₁₀H₁₁FO₂ 182.2 Fluorine at meta position Not reported Altered electronic effects
Ethyl 2-(2,4-difluorophenyl)acetate 712-52-7 C₁₀H₁₀F₂O₂ 200.2 Two fluorines at ortho/para positions Not reported Enhanced steric hindrance
Ethyl 2-(4-fluorophenoxy)acetate 2248-56-8 C₁₀H₁₁FO₃ 198.2 Phenoxy linker instead of direct phenyl attachment 95.6% Agrochemical precursor

Key Observations :

  • Fluorine Position : Meta-substituted derivatives (e.g., CAS 587-47-3) exhibit distinct electronic profiles compared to para-substituted analogues, impacting their reactivity in cross-coupling reactions .
  • Ester Group : Methyl esters (e.g., CAS 34837-84-8) are more volatile but less lipophilic than ethyl esters, influencing their pharmacokinetics .
  • Phenoxy vs. Phenyl Linkers: Ethyl 2-(4-fluorophenoxy)acetate (CAS 2248-56-8) demonstrates higher polarity due to the ether oxygen, making it more water-soluble .
Derivatives with Additional Functional Groups
  • Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0): Incorporates methoxy groups at ortho positions, enhancing steric bulk and altering UV absorption properties .

Biological Activity

2-(4-Fluorophenyl)ethyl acetate, with the chemical formula C10H11FO2, is an organic compound that has garnered attention for its various biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound is a colorless liquid known for its pleasant odor. It can be synthesized through several methods, including:

  • Esterification : Reacting 4-fluorophenylacetic acid with ethanol in the presence of sulfuric acid.
  • Acylation : Using 4-fluorophenylacetyl chloride with ethanol in the presence of a base like pyridine.

These methods yield high-purity products suitable for further applications in research and industry.

The biological activity of this compound is primarily attributed to its metabolic conversion into 4-fluorophenylacetic acid and ethanol by esterases. The fluorine atom on the phenyl ring enhances the compound's binding affinity to various receptors and enzymes, influencing its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives containing fluorine atoms have shown enhanced inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the fluorine atom can enhance lipophilicity and alter membrane permeability, contributing to their effectiveness .

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. It serves as a precursor for synthesizing potential drug candidates aimed at treating inflammatory conditions. The mechanism involves modulation of inflammatory pathways through inhibition of specific enzymes involved in the inflammatory response .

Potential in Drug Development

The compound has been investigated as a template for designing new pharmaceuticals due to its favorable biological profile. For instance, derivatives have been synthesized to enhance metabolic stability and reduce toxicity while maintaining efficacy against target enzymes .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Inflammatory Response Modulation :
    • In vitro studies revealed that compounds related to this compound could inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis and inflammation markers in cell cultures .
  • Fluorinated Compounds in Drug Design :
    • A comprehensive review highlighted the role of fluorinated compounds in enhancing drug properties such as bioavailability and metabolic stability. The introduction of fluorine at strategic positions was shown to improve the pharmacokinetic profiles of several drug candidates derived from this compound .

Comparison with Similar Compounds

CompoundBiological ActivityUnique Attributes
4-Fluorophenylacetic Acid Anti-inflammatoryDirect metabolite of 2-(4-FEA)
2-(4-Fluorophenyl)ethanol AntimicrobialReduced toxicity compared to esters
4-Fluorophenylacetyl Chloride Reactive intermediateHigh reactivity in acylation

Q & A

Q. What are the common synthetic routes for preparing 2-(4-fluorophenyl)ethyl acetate?

Methodological Answer: The compound is typically synthesized via esterification of 2-(4-fluorophenyl)ethanol with acetic anhydride or acetyl chloride under acidic catalysis. Alternatively, intermediates like ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate can be hydrolyzed to yield the carboxylic acid derivative, which may undergo further derivatization . For example, ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate (3c) is synthesized by reacting 4-fluoroaniline with ethyl 2-(chlorosulfonyl)acetate, achieving 79% yield after purification via recrystallization .

Q. How is purification typically achieved for this compound and its intermediates?

Methodological Answer: Flash column chromatography using gradients of ethyl acetate/hexane (e.g., 0–100% ethyl acetate) is standard for isolating intermediates . For example, regioisomeric mixtures of benzo[d]imidazole derivatives were purified using heptane/ethyl acetate gradients, yielding 55% after crystallization from methanol . Saturated NaHCO₃ and brine washes are also employed to remove acidic or polar impurities during workup .

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer: 1H NMR and HRMS are critical for structural confirmation. For instance, 2-(N-(4-fluorophenyl)sulfamoyl)acetic acid (4c) exhibits distinct NMR signals at δ 4.06 (s, CH₂) and δ 7.17–7.28 (m, Ar-H), with HRMS data matching theoretical [M-H]⁻ values (found: 234.0182; calcd: 233.0158) . LC-MS is used to verify regioisomeric purity, as seen in benzo[d]imidazole derivatives (e.g., [M+H]+ calcd: 285.099; found: 285.38) .

Advanced Research Questions

Q. How can researchers address low yields in the hydrolysis of ethyl ester intermediates to carboxylic acids?

Methodological Answer: Optimize reaction conditions by adjusting temperature, solvent, and base concentration. For example, hydrolysis of ethyl 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetate (3) using 1 M NaOH in ethanol at reflux achieved 55% yield after crystallization . Incomplete hydrolysis may require extended reaction times or alternative bases (e.g., LiOH in THF/water) to improve conversion.

Q. How should researchers handle contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Cross-validate using complementary techniques. For example, if HRMS discrepancies arise (e.g., observed vs. theoretical mass), repeat measurements under high-resolution conditions or use 13C NMR to confirm carbonyl/aromatic carbon environments . For regioisomeric mixtures (e.g., inseparable methyl-benzo[d]imidazole derivatives), employ NOESY or 2D-COSY to distinguish substituent positions .

Q. What strategies mitigate challenges in isolating regioisomers or byproducts during synthesis?

Methodological Answer: Use orthogonal purification methods. For instance, inseparable regioisomers of ethyl 2-(2-(4-fluorophenyl)-5/6-methyl-benzo[d]imidazole-1-yl)acetate were resolved via crystallization from methanol, though yields dropped to 50% . Alternatively, employ preparative HPLC with chiral columns for enantiomeric separation .

Q. How can reaction scalability be improved without compromising purity?

Methodological Answer: Scale-up requires optimizing solvent volumes and catalyst loading. For example, the synthesis of this compound derivatives using PtO2 or Ru/C catalysts in ethanol/HCl achieved scalable yields (43–81%) . Continuous-flow systems may also enhance reproducibility for steps like Suzuki-Miyaura couplings, as seen in boronate ester intermediates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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